6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol
Description
6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol is a heterocyclic compound featuring a pyridin-3-ol core linked to a phenyl ring substituted with a pyrrolidin-1-ylsulfonyl group. This structure combines a polar hydroxyl group on the pyridine ring with a sulfonamide moiety, which is often associated with enhanced bioavailability and target binding in medicinal chemistry .
Properties
IUPAC Name |
6-(4-pyrrolidin-1-ylsulfonylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-13-5-8-15(16-11-13)12-3-6-14(7-4-12)21(19,20)17-9-1-2-10-17/h3-8,11,18H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZGVUDGCUEKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692800 | |
| Record name | 6-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-25-3 | |
| Record name | 6-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)phenyl Bromide
The sulfonamide intermediate is prepared via reaction of 4-bromobenzenesulfonyl chloride with pyrrolidine in dichloromethane (DCM) at 0°C. After 12 hours, the mixture is washed with HCl (3%) and water, followed by drying over Na₂SO₄. Recrystallization from methanol yields the product as white crystals (Yield: 40–65%).
Key Data:
Preparation of 5-Bromo-3-hydroxypyridine
5-Bromo-3-hydroxypyridine is synthesized via bromination of 3-hydroxypyridine using N-bromosuccinimide (NBS) in acetonitrile at 80°C. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Biaryl Bond Formation Strategies
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling between 4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid and 5-bromo-3-hydroxypyridine is performed under inert conditions. The reaction uses Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and a dioxane/water (4:1) solvent system at 90°C for 12 hours.
Optimized Conditions:
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Base | K₂CO₃ | |
| Yield | 68–75% | |
Ullmann-Type Coupling
An alternative route employs copper(I)-mediated coupling of 4-(pyrrolidin-1-ylsulfonyl)phenyl iodide with pyridin-3-ol in dimethylformamide (DMF) at 120°C. The use of 1,10-phenanthroline as a ligand enhances reactivity, yielding the biaryl product after 24 hours (Yield: 55–60%).
Alternative Synthetic Pathways
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing sulfonamide group activates the phenyl ring for SNAr. Reaction of 4-(pyrrolidin-1-ylsulfonyl)phenyl fluoride with pyridin-3-ol in the presence of KOtBu (3 equiv) in DMSO at 100°C affords the product in moderate yields (45–50%).
Cyclization Approaches
A Skraup-like cyclization is explored using 4-(pyrrolidin-1-ylsulfonyl)aniline and glycerol in concentrated H₂SO₄. However, this method suffers from low regioselectivity (<20% yield).
Challenges and Optimization
-
Electron-Withdrawing Effects: The sulfonamide group deactivates the phenyl ring, necessitating vigorous conditions for cross-coupling.
-
Protection of Hydroxyl Group: Temporary silylation (e.g., TBSCl) of pyridin-3-ol improves coupling efficiency by preventing side reactions.
-
Purification: Final products are purified via flash chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Suzuki Coupling | 68–75% | High | Excellent |
| Ullmann Coupling | 55–60% | Moderate | Moderate |
| SNAr | 45–50% | Low | Limited |
Chemical Reactions Analysis
Types of Reactions
6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-1-ylsulfonyl group can form strong interactions with active sites, inhibiting or modulating the activity of the target. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
- 1a and 1b (Antiviral Analogs): These compounds (5-[2-[(3R/S)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole) share a pyrrolidine sulfonyl group but incorporate a 2-phenylethyl substituent on the pyrrolidine nitrogen. Stereochemical differences (R vs. S configurations) in these analogs further influence binding affinity to viral targets, as evidenced by antiviral profiling studies .
- (3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol: Replacing the pyrrolidinylsulfonyl group with a tosyl (p-toluenesulfonyl) group reduces basicity and alters metabolic stability. Tosyl groups are more electron-withdrawing, which may decrease reactivity in nucleophilic environments compared to the target compound’s sulfonamide .
Heterocyclic Core Modifications
- Pyridin-3-yl-prop-2-en-1-ol (440a) : This compound retains the pyridin-3-ol moiety but lacks the sulfonamide-linked phenyl group. The absence of the sulfonyl-pyrrolidine component reduces molecular weight and polarity, likely diminishing target-specific interactions observed in sulfonamide derivatives .
- 4-(2-Hydroxyethyl)-1H-pyrimidin-6-ol : Replacing pyridine with pyrimidine introduces additional hydrogen-bonding sites. However, the lack of a sulfonamide linker may limit its ability to engage with hydrophobic binding pockets common in enzyme active sites .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol is a complex organic compound with significant potential in biological research and medicinal chemistry. Its unique structural features, including a pyridine ring and a pyrrolidin-1-ylsulfonyl moiety, suggest various biological activities, particularly in cancer therapy and inflammation modulation. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is , and it has a CAS number of 1261895-25-3. The structure includes:
- A pyridine ring that enhances its interaction with biological targets.
- A pyrrolidin-1-ylsulfonyl group that may facilitate binding to enzymes or receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymes : The sulfonamide group can form strong interactions with active sites, potentially inhibiting enzyme activity.
- Receptors : It may modulate receptor activity, leading to various downstream effects in cellular signaling pathways.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds disrupt microtubule dynamics, leading to mitotic arrest in cancer cells. This mechanism involves:
- Induction of G2/M cell cycle arrest .
- Activation of apoptotic pathways through mitochondrial signaling cascades, including JNK phosphorylation and caspase activation .
| Study | Findings |
|---|---|
| Inhibition of prostate cancer cell proliferation through disruption of microtubule dynamics. | |
| Potential for developing new anticancer agents based on structural analogs. |
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are linked to its ability to inhibit specific signaling pathways involved in inflammation. The pyrrolidinyl moiety may enhance its interaction with inflammatory mediators, suggesting applications in treating inflammatory diseases.
Case Studies
- Prostate Cancer Study :
- Microtubule Dynamics :
Comparison with Similar Compounds
The compound can be compared with other pyridine-based derivatives known for their biological activities:
| Compound | Activity | Mechanism |
|---|---|---|
| N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide | Anticancer | Microtubule disruption |
| N-(2-{2-Oxo-3-[phenyl(2-propynylamino)methyl]-1-pyrrolidinyl}ethyl)acetamide | Antibacterial | Targeting bacterial enzymes |
Q & A
Basic Research Questions
Synthesis and Structural Characterization Q: What are the common synthetic routes for 6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol, and how is its structure confirmed? A: The compound is typically synthesized via sulfonylation reactions between pyridine derivatives and pyrrolidine-containing sulfonyl chlorides. A representative method involves:
- Step 1: Coupling of 4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid with a halogenated pyridin-3-ol under Suzuki-Miyaura conditions (Pd catalysis) .
- Step 2: Purification via column chromatography or recrystallization (e.g., methanol) to isolate the product .
- Structural Confirmation:
- NMR (1H/13C) to identify proton environments and substituent positions.
- Mass Spectrometry (MS) for molecular weight validation.
- IR Spectroscopy to detect functional groups (e.g., -OH, sulfonyl) .
Key Functional Groups and Reactivity Q: How do the hydroxyl and sulfonyl groups influence the compound’s chemical reactivity? A:
- The pyridin-3-ol moiety enables hydrogen bonding and participation in acid-base reactions, critical for biological interactions.
- The pyrrolidin-1-ylsulfonyl group enhances solubility and stabilizes interactions via sulfone’s electron-withdrawing effects.
- Example reaction: Oxidation of the hydroxyl group (e.g., using KMnO4) yields a ketone derivative, altering bioactivity .
Structural Analogues and Comparative Analysis Q: What structural analogs of this compound exist, and how do they differ in properties? A: Key analogs include:
Advanced Research Questions
Optimization of Synthesis Yield Q: How can reaction conditions be optimized to improve synthesis efficiency? A: Systematic parameter variation is critical:
- Catalyst Screening: Test Pd(PPh3)4 vs. PdCl2(dppf) for Suzuki coupling efficiency.
- Solvent Effects: Compare DMF (polar aprotic) vs. toluene (non-polar) for reaction rates .
- Temperature Control: Reflux (e.g., 110°C in xylene) vs. microwave-assisted synthesis for faster kinetics .
- Yield Data Example:
| Condition | Yield (%) |
|---|---|
| Pd(PPh3)4, DMF, 80°C | 62 |
| PdCl2(dppf), toluene, 110°C | 78 |
Mechanistic Studies and Bioactivity Q: What methodologies are used to investigate its potential as a kinase inhibitor? A:
- Enzyme Assays: Measure IC50 values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based phosphorylation assays .
- Molecular Docking: Predict binding modes with AutoDock Vina; the sulfonyl group often interacts with catalytic lysine residues .
- Cellular Studies: Assess antiproliferative effects in cancer cell lines (e.g., MTT assay), noting SAR trends from analogs .
Data Contradictions in Spectral Analysis Q: How to resolve discrepancies in NMR or MS data during characterization? A:
- NMR Conflicts: Compare experimental shifts with computed values (e.g., using ACD/Labs or ChemDraw). Anomalies may arise from dynamic effects (e.g., tautomerism of the hydroxyl group) .
- MS Fragmentation: Use high-resolution MS (HRMS) to distinguish between isobaric impurities and confirm molecular formulae .
Stability and Degradation Pathways Q: What factors influence the compound’s stability under storage or biological conditions? A:
- pH Sensitivity: The hydroxyl group may deprotonate in basic conditions, increasing reactivity.
- Light/Temperature: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
- Metabolic Stability: Incubate with liver microsomes; sulfonamides are generally resistant to hydrolysis compared to esters .
Methodological Guidance
Analytical Techniques for Purity Assessment Q: Which methods are most reliable for assessing purity in complex mixtures? A:
- HPLC-DAD/UV: Use a C18 column (acetonitrile/water gradient) to separate by polarity .
- Chiral HPLC (if applicable): Resolve enantiomers using amylose-based columns .
- Elemental Analysis: Validate elemental composition (C, H, N, S) within ±0.4% of theoretical values .
Scaling Up Synthesis for Preclinical Studies Q: What challenges arise during scale-up, and how are they addressed? A:
- Solvent Volume Reduction: Switch from batch to flow chemistry for safer handling of xylene .
- Purification: Replace column chromatography with fractional crystallization (e.g., using ethanol/water) .
- Safety: Monitor exothermic reactions (e.g., sulfonylation) using jacketed reactors with temperature control .
Computational Modeling for SAR Exploration Q: How can in silico tools guide the design of derivatives with improved activity? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
